molecular formula C19H21NO2 B5335052 (E)-1-phenyl-3-(4-propoxyanilino)but-2-en-1-one

(E)-1-phenyl-3-(4-propoxyanilino)but-2-en-1-one

Cat. No.: B5335052
M. Wt: 295.4 g/mol
InChI Key: YFOXVRKITHQDNQ-CCEZHUSRSA-N
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Description

(E)-1-phenyl-3-(4-propoxyanilino)but-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a conjugated system of a carbonyl group and a double bond. This compound features a phenyl group and a propoxyanilino group, making it a potentially interesting molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-phenyl-3-(4-propoxyanilino)but-2-en-1-one can be achieved through a multi-step process involving the following general steps:

    Formation of the enone backbone: This can be done through an aldol condensation reaction between an appropriate aldehyde and ketone.

    Introduction of the phenyl group: This can be achieved through a Friedel-Crafts acylation reaction.

    Attachment of the propoxyanilino group: This step may involve a nucleophilic substitution reaction where the aniline derivative is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-phenyl-3-(4-propoxyanilino)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The phenyl and propoxyanilino groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols.

Scientific Research Applications

(E)-1-phenyl-3-(4-propoxyanilino)but-2-en-1-one could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-1-phenyl-3-(4-propoxyanilino)but-2-en-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-phenyl-3-(4-methoxyanilino)but-2-en-1-one: Similar structure with a methoxy group instead of a propoxy group.

    (E)-1-phenyl-3-(4-ethoxyanilino)but-2-en-1-one: Similar structure with an ethoxy group instead of a propoxy group.

Uniqueness

The uniqueness of (E)-1-phenyl-3-(4-propoxyanilino)but-2-en-1-one lies in its specific functional groups, which can impart distinct chemical and biological properties compared to its analogs. The propoxy group may influence its solubility, reactivity, and interactions with biological targets.

Properties

IUPAC Name

(E)-1-phenyl-3-(4-propoxyanilino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-3-13-22-18-11-9-17(10-12-18)20-15(2)14-19(21)16-7-5-4-6-8-16/h4-12,14,20H,3,13H2,1-2H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOXVRKITHQDNQ-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=CC=C2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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